Picric acid, sodium salt, hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Picric acid is a pale yellow, odorless crystal that is slightly soluble in water and primarily used as a staining reagent and in synthesis reactions . The sodium salt form of picric acid is often used in various industrial and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Picric acid can be synthesized by sulfonating phenol and then treating it with nitric acid. Another method involves treating benzene with nitric acid and mercuric nitrate by nitration of 2-tert-butyl-4,6-dinitrophenol . The sodium salt of picric acid can be prepared by neutralizing picric acid with sodium hydroxide.

Industrial Production Methods: Industrial production of picric acid involves the nitration of phenol or phenolsulfonic acid. The process requires careful control of temperature and reaction conditions to ensure safety and yield. The sodium salt is then produced by reacting the picric acid with sodium hydroxide in an aqueous solution.

Chemical Reactions Analysis

Types of Reactions: Picric acid, sodium salt, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms salts on contact with metals such as copper, lead, mercury, zinc, nickel, and iron, which are more sensitive explosives than picric acid itself .

Common Reagents and Conditions:

Oxidation: Picric acid can be oxidized using strong oxidizing agents.

Reduction: It can be reduced to picramic acid using reducing agents like hydrogen sulfide.

Substitution: Picric acid can undergo nitration and sulfonation reactions.

Major Products:

Oxidation: Produces various nitro compounds.

Reduction: Produces picramic acid.

Substitution: Produces different nitro and sulfonated derivatives.

Scientific Research Applications

Picric acid, sodium salt, hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the detection of metals and in the synthesis of other chemical compounds.

Biology: Employed in staining techniques for microscopic specimens.

Medicine: Historically used as an antiseptic and for burn treatments.

Industry: Utilized in the manufacture of explosives, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of picric acid involves its ability to form salts with metals and other compounds. These salts are often more reactive and sensitive than picric acid itself. The compound’s effects are primarily due to its strong acidic nature and its ability to undergo various chemical reactions .

Comparison with Similar Compounds

Picric acid, sodium salt, hydrate can be compared with other similar compounds such as:

Trinitrotoluene (TNT): Both are nitroaromatic compounds used in explosives, but TNT is less sensitive to mechanical stimuli.

Dunnite (Ammonium picrate): More powerful but less stable than picric acid.

Uniqueness: Picric acid is unique due to its strong acidic nature and its ability to form highly sensitive salts with metals, making it useful in various applications from explosives to staining reagents.

Properties

CAS No. |

73771-13-8 |

|---|---|

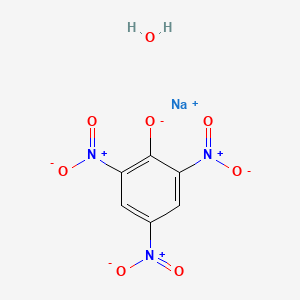

Molecular Formula |

C6H4N3NaO8 |

Molecular Weight |

269.10 g/mol |

IUPAC Name |

sodium;2,4,6-trinitrophenolate;hydrate |

InChI |

InChI=1S/C6H3N3O7.Na.H2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;;/h1-2,10H;;1H2/q;+1;/p-1 |

InChI Key |

QPLRMNSYVHRSDW-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.